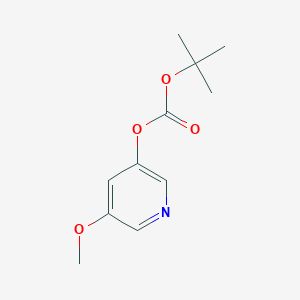

tert-Butyl 5-methoxypyridin-3-yl carbonate

Vue d'ensemble

Description

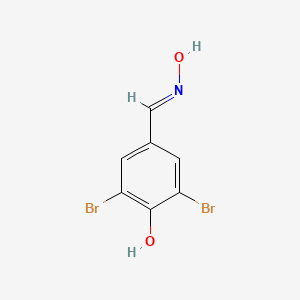

“tert-Butyl 5-methoxypyridin-3-yl carbonate” is a chemical compound with the empirical formula C11H15NO4 . It has a molecular weight of 225.24 . This compound is typically sold in solid form .

Molecular Structure Analysis

The SMILES string of “this compound” is COc1cncc(OC(=O)OC©©C)c1 . The InChI is 1S/C11H15NO4/c1-11(2,3)16-10(13)15-9-5-8(14-4)6-12-7-9/h5-7H,1-4H3 .Applications De Recherche Scientifique

Enhancing Solar Cell Performance

The addition of tert-butylpyridine derivatives to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance. This effect can be attributed to a shift of the TiO2 band edge toward negative potentials and an increase in the electron lifetime. These compounds affect the surface charge of TiO2 and decrease the recombination of electrons, thus improving the overall efficiency of solar cells (Boschloo et al., 2006).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of tert-butylpyridine, such as those involved in the synthesis of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, demonstrate significant biological activity. These compounds, through systematic modifications and optimization, have shown promise in clinical trials for treating asthma and potentially other inflammatory conditions (Stock et al., 2011).

Electrochemical Applications

Research on alternative bases to 4-tert-butylpyridine for dye-sensitized solar cells employing copper redox mediator has provided insights into the optimization of pyridine bases for Cu-mediated solar cells. This involves tuning the charge transfer rate and mass transport in the electrolyte solution, thereby improving the solar conversion performance and electron lifetime in these cells (Ferdowsi et al., 2018).

Analytical Chemistry

In analytical chemistry, the synthesis of tert-butyldimethylsilyl derivatives of certain compounds for capillary gas chromatography allows for the simultaneous determination of major catecholamine metabolites and estimation of serotonin metabolites in urine. This method is crucial for diagnosing and monitoring various medical conditions, including tumors and metabolic disorders (Muskiet et al., 1981).

Organic Synthesis and Photoreaction Studies

Singlet oxygen reactions with tert-butyl esters of pyrrole carboxylic acids have been explored as a route to synthesize 5-substituted pyrrole precursors. These reactions are vital for creating complex organic molecules, including those used in medicinal chemistry and material science (Wasserman et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (5-methoxypyridin-3-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)16-10(13)15-9-5-8(14-4)6-12-7-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUPBWGAAZEDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CN=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673834 | |

| Record name | tert-Butyl 5-methoxypyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-38-0 | |

| Record name | tert-Butyl 5-methoxypyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1530913.png)

![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)

![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)

![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)

![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)

![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine](/img/structure/B1530935.png)